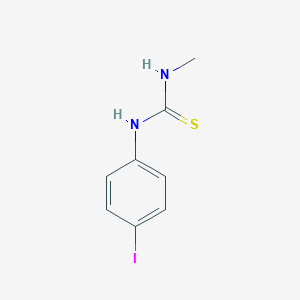![molecular formula C6H5N3 B183350 1H-ピラゾロ[3,4-c]ピリジン CAS No. 271-47-6](/img/structure/B183350.png)
1H-ピラゾロ[3,4-c]ピリジン
概要
説明
1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H5N3 and a molecular weight of 119.124 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-c]pyridine involves various methods. One efficient method involves palladium-catalyzed reactions using microwave irradiation . Another method involves a one-pot two-step process .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-c]pyridine has been analyzed in several studies . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-c]pyridine have been studied . For instance, the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid has been reported .科学的研究の応用
はじめに
ピラゾロ[3,4-c]ピリジンは、[3,4-b]、[3,4-c]、[4,3-c]、[4,3-b]、および[1,5-a]の5つの類縁体を含む二環式複素環化合物ファミリーに属します。これらの化合物は、1H-ピラゾロ[3,4-c]ピリジン(1)と2H-ピラゾロ[3,4-c]ピリジン(2)の2つの異性体形で存在します(図1)。 それらの構造はプリン塩基であるアデニンとグアニンに似ていることから、医薬品化学者から大きな関心を集めています .
置換パターンと合成
1H-ピラゾロ[3,4-c]ピリジンは、N1、C3、C4、C5、およびC6の位置にさまざまな置換基を示します。合成法には、あらかじめ形成されたピラゾールまたはピリジンから開始する方法があります。 注目すべきは、30万以上の構造(5000件の参考文献、約2400件の特許を含む)がこのカテゴリーに含まれており、化学研究におけるその重要性を反映しています .
生物医学的用途
1H-ピラゾロ[3,4-c]ピリジンは、さまざまな生物医学的状況で用途があります。
a. 抗ウイルス剤および抗腫瘍剤:これらの化合物は、核酸塩基との構造的類似性から、代謝産物として作用する可能性があります。研究者は、抗ウイルス剤および抗腫瘍剤としての可能性を探求してきました。 注目すべきは、この骨格から誘導されたピラゾロ[5,1-c][1,2,4]トリアジンは、結腸がん、乳がん、および肺がん細胞に対して顕著な細胞毒性を示します .
b. PPARα活性化: 構造研究により、1H-ピラゾロ[3,4-b]ピリジンはペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化できることが明らかになりました。これは、脂質代謝と炎症に関与する核内受容体です .
c. 蛍光特性:合成された多くの1H-ピラゾロ[3,4-c]ピリジンは、強い蛍光を示し、イメージングや検出用途に役立ちます。 ナフチリジン環の置換パターンは、それらの蛍光特性に影響を与えます .
d. ベクトル機能化: 研究者は、N-1とN-2の官能基化など、複数の成長ベクトルに沿って1H-ピラゾロ[3,4-c]ピリジンの選択的精製を探求してきました .
Safety and Hazards
将来の方向性
作用機序
Target of Action
1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s known that these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Biochemical Pathways
The compound’s ability to engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns, suggests that it may influence a variety of biochemical pathways .
Result of Action
It’s known that these compounds have been designed as potential anticancer agents . They have been screened for their antitumor activity in vitro .
Action Environment
It’s worth noting that the compound’s ability to be selectively elaborated along multiple growth vectors suggests that it may be adaptable to a variety of environments .
生化学分析
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1H-pyrazolo[3,4-c]pyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
特性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHISBJRQVMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181564 | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-47-6, 271-45-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apixaban acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It directly binds to factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. [, ]
A: Its molecular formula is C27H28N4O5, and its molecular weight is 488.54 g/mol. []
A: Researchers commonly utilize 1H NMR, 13C NMR, and mass spectrometry for structural elucidation and confirmation of these compounds. [, , ] X-ray powder diffraction is also used to characterize crystalline forms and identify potential impurities. []
A: Researchers aimed to eliminate potential in vivo hydrolysis of the carboxamido linker to a primary aniline observed in razaxaban. Cyclization of this linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold successfully retained potent factor Xa binding activity, leading to further exploration of this structural motif. []
A: Incorporating the p-methoxyphenyl group at the P1 position was crucial for maintaining high factor Xa binding affinity while improving oral bioavailability compared to earlier analogs. []
A: Studies have shown that tying the lactam moiety of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives into a triazolo ring, forming 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, significantly improves potency and modifies physicochemical properties. []
A: The synthesis often involves constructing the pyrazolopyridine core through various methods, followed by selective functionalization at different positions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be elaborated at N-1 and N-2 through protection-group chemistry and N-alkylation, at C-3 via borylation and Suzuki-Miyaura coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 through selective metalation and subsequent electrophilic trapping or Negishi coupling. []
A: A notable approach utilizes commercially available γ-caprolactone as a starting material and proceeds through a 10-step sequence. Key transformations include selective O-methylation of a diketone intermediate, one-pot pyrazole formation followed by deprotection, and finally, triazole formation using a suitable imidate. This process avoids harsh conditions and undesirable reagents, leading to an environmentally friendlier approach. []
ANone: This class of compounds displays diverse biological activities and has shown promise in treating various conditions. Examples include:
- Anticoagulation: Apixaban, a highly selective factor Xa inhibitor, is used to prevent and treat thromboembolic disorders. [, ]
- Inflammatory diseases: Compounds like CP-220,629 have shown efficacy in preclinical models of asthma by inhibiting human eosinophil phosphodiesterase. []
- Cancer: Several 1H-pyrazolo[3,4-c]pyridine analogs exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms like apoptosis induction and protein kinase inhibition. [, ]
A: Yes, computational chemistry plays a significant role in understanding the structure and reactivity of these compounds. For example, INDO calculations based on X-ray crystallographic data for 1H-pyrazolo[3,4-c]pyridine have been used to understand its reactivity towards electrophilic substitution reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
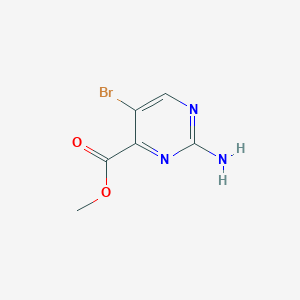
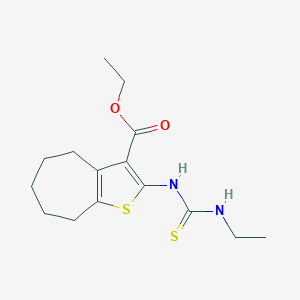
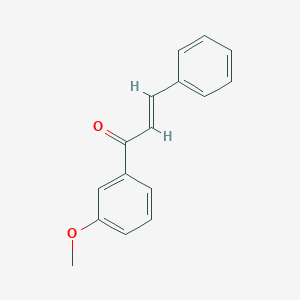
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
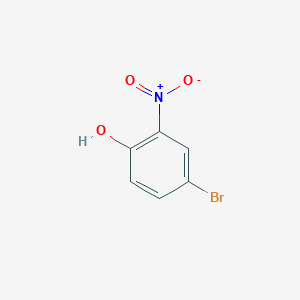
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

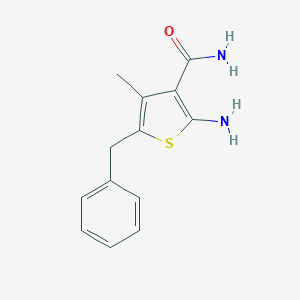
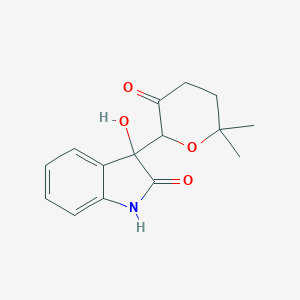

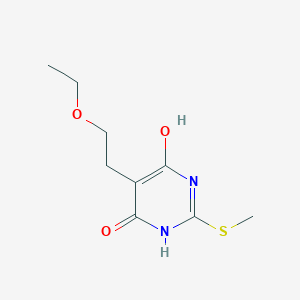
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
